molecular formula C11H9NO3 B1325525 3-(2-Furoyl)-2-methoxypyridine CAS No. 898786-29-3

3-(2-Furoyl)-2-methoxypyridine

Cat. No.: B1325525
CAS No.: 898786-29-3
M. Wt: 203.19 g/mol
InChI Key: NBBLJIMBHUNLKH-UHFFFAOYSA-N
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Description

3-(2-Furoyl)-2-methoxypyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a furoyl group at the third position and a methoxy group at the second position

Biochemical Analysis

Biochemical Properties

3-(2-Furoyl)-2-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with primary amines, forming fluorescent products that are useful in various analytical techniques . The nature of these interactions involves the formation of covalent bonds with amine groups, which can be detected through fluorescence. This property makes this compound a valuable tool in the study of protein and peptide analysis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate proteinase-activated receptors (PARs), which play critical roles in inflammation and cancer progression . Additionally, this compound can modulate intracellular calcium levels, thereby affecting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a fluorogenic probe for primary amines, forming stable fluorescent products upon reaction . This interaction involves the formation of covalent bonds with amine groups, leading to changes in the fluorescence properties of the compound. Furthermore, this compound can inhibit or activate enzymes, thereby influencing biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its application in laboratory settings. This compound is known to be stable under standard laboratory conditions, but its fluorescent properties can degrade over time . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of protein labeling and detection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used effectively for biochemical analysis. At high doses, it may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and function . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the degradation of furanic compounds. It interacts with enzymes such as 2-furoyl-CoA dehydrogenase, which plays a role in the metabolism of furoic acid . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of this compound in metabolic studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with primary amines, facilitating its transport and localization within cells . The distribution of this compound can influence its accumulation and activity in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound is often directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound can impact its activity and function, making it a valuable tool for studying subcellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furoyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Methoxypyridine+2-Furoyl chlorideThis compound+HCl\text{2-Methoxypyridine} + \text{2-Furoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methoxypyridine+2-Furoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furoyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The furoyl group can be reduced to form 2-methoxypyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-Methoxypyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Furoyl)-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furoyl)quinoline-2-carboxaldehyde: Another furoyl-substituted heterocycle with applications in fluorescence labeling.

    2-Furoyl chloride: A precursor in the synthesis of various furoyl derivatives.

    2-Methoxypyridine: A simpler pyridine derivative used in organic synthesis.

Uniqueness

3-(2-Furoyl)-2-methoxypyridine is unique due to the presence of both a furoyl and a methoxy group, which confer distinct chemical reactivity and biological activity. Its dual functionality allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

furan-2-yl-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11-8(4-2-6-12-11)10(13)9-5-3-7-15-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBLJIMBHUNLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642174
Record name (Furan-2-yl)(2-methoxypyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-29-3
Record name 2-Furanyl(2-methoxy-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Furan-2-yl)(2-methoxypyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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